methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
The compound contains several structural components including a furan ring, a triazolo[4,5-d]pyrimidine ring, and a chlorobenzyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Triazolo[4,5-d]pyrimidine is a fused ring system incorporating a triazole and a pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the triazolo[4,5-d]pyrimidine ring indicates that the compound is likely to be planar or nearly planar .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the reactive sites such as the furan oxygen, the triazole nitrogens, and the chloro group on the benzyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of multiple nitrogen atoms could potentially make it a base. The chlorobenzyl group could make it somewhat lipophilic .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those related to methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, are synthesized for their unique properties and potential applications in various fields. For instance, the synthesis of derivatives from arylation products of unsaturated compounds has led to the creation of novel heterocyclic systems. Such compounds are explored for their potential uses in medicinal chemistry, material science, and as intermediates in the synthesis of more complex molecules (Gorak et al., 2009).
Biological Activity
The structural analogs of heterocyclic compounds are often evaluated for biological activities. For instance, derivatives of the pyrimido[5,4-d]-1,2,3-triazine system have been explored for their antituberculous potential. Such studies are crucial for discovering new therapeutic agents against specific diseases. Research indicates that certain derivatives exhibit promising biological activities, which may include antibacterial, antifungal, or antiviral properties, depending on the specific modifications of the heterocyclic system (Titova et al., 2019).
Synthesis and Characterization
The synthesis and characterization of new heterocyclic systems, including triazolo[1,5-a]pyrimidine derivatives, are vital for expanding the chemical space of potential pharmaceuticals and materials. Detailed synthetic pathways enable the production of novel compounds, which are then characterized using various spectroscopic techniques to determine their structures. Such research lays the groundwork for further investigations into their properties and applications (Lahmidi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-[[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPRMKAOHWJZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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